Brequinar sodium

Übersicht

Beschreibung

Brequinar-Natrium ist ein potenter und selektiver Inhibitor des Enzyms Dihydroorotat-Dehydrogenase. Dieses Enzym spielt eine entscheidende Rolle bei der De-novo-Synthese von Pyrimidin-Nukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. Durch die Hemmung dieses Enzyms blockiert Brequinar-Natrium effektiv die Synthese von Pyrimidin-basierten Nukleotiden, wodurch das Zellwachstum gehemmt wird. Brequinar-Natrium wurde in den 1980er Jahren von DuPont Pharmaceuticals entwickelt und für verschiedene therapeutische Anwendungen untersucht, darunter als Immunsuppressivum und Antikrebsmittel .

Herstellungsmethoden

Brequinar-Natrium kann über verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Reaktion einer festen Form von Brequinarsäure mit Natriumhydroxid in einem geeigneten Lösungsmittel, um eine Lösung zu erzeugen. Das Brequinar-Natrium wird dann aus dieser Lösung kristallisiert, um eine stabile polymorphe Form zu erzeugen . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Verunreinigungen zu minimieren.

Vorbereitungsmethoden

Brequinar sodium can be synthesized through several synthetic routes. One common method involves the reaction of a solid form of brequinar acid with sodium hydroxide in a suitable solvent to produce a solution. The this compound is then crystallized from this solution to produce a stable polymorphic form . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities.

Analyse Chemischer Reaktionen

Brequinar-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Brequinar-Natrium zur Bildung von Chinolin-Derivaten führen, während die Reduktion Dihydrochinolin-Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Brequinar-Natrium wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Werkzeug verwendet, um die Hemmung der Dihydroorotat-Dehydrogenase und deren Auswirkungen auf die Synthese von Pyrimidin-Nukleotiden zu untersuchen. In der Biologie wird Brequinar-Natrium verwendet, um die Rolle von Pyrimidin-Nukleotiden beim Zellwachstum und der Zellproliferation zu untersuchen. In der Medizin wurde es als potenzielle Behandlung für verschiedene Krankheiten untersucht, darunter Krebs, Autoimmunerkrankungen und Virusinfektionen . Zusätzlich wurde Brequinar-Natrium auf seine potenzielle Verwendung zur Verhinderung der Abstoßung von Xenograften bei Transplantation untersucht .

Wirkmechanismus

Der primäre Wirkmechanismus von Brequinar-Natrium ist die Hemmung der Dihydroorotat-Dehydrogenase, eines Enzyms, das an der De-novo-Synthese von Pyrimidin-Nukleotiden beteiligt ist. Durch die Blockierung dieses Enzyms verhindert Brequinar-Natrium die Bildung von Pyrimidin-Nukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. Diese Hemmung führt zu einer Abnahme der Zellproliferation und des Zellwachstums. Zu den molekularen Zielstrukturen von Brequinar-Natrium gehört das aktive Zentrum der Dihydroorotat-Dehydrogenase, an dem es bindet und die Aktivität des Enzyms hemmt .

Wirkmechanismus

The primary mechanism of action of brequinar sodium is the inhibition of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By blocking this enzyme, this compound prevents the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to a decrease in cell proliferation and growth. The molecular targets of this compound include the active site of dihydroorotate dehydrogenase, where it binds and inhibits the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Brequinar-Natrium ist einzigartig in seiner potenten und selektiven Hemmung der Dihydroorotat-Dehydrogenase. Ähnliche Verbindungen, die dieses Enzym ebenfalls hemmen, umfassen Leflunomid und Methotrexat. Leflunomid ist ein klinisch verwendeter Dihydroorotat-Dehydrogenase-Inhibitor, während Methotrexat der am häufigsten verwendete Inhibitor der Pyrimidin-Synthese ist . Im Vergleich zu diesen Verbindungen hat Brequinar-Natrium eine höhere Potenz und Selektivität für die Dihydroorotat-Dehydrogenase gezeigt, was es zu einem wertvollen Werkzeug macht, um die Rolle des Enzyms in verschiedenen biologischen Prozessen zu untersuchen.

Biologische Aktivität

Brequinar sodium, also known as DUP-785 or NSC 368390, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its potential therapeutic applications in cancer treatment and immunosuppression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound selectively inhibits DHODH, which catalyzes the oxidation of dihydroorotate to orotate in the pyrimidine biosynthetic pathway. The inhibition leads to a depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis. This effect can be reversed by uridine, a pyrimidine nucleoside, which highlights the compound's specific action on nucleotide metabolism.

Key Findings:

- Inhibition Kinetics: this compound exhibits mixed inhibition kinetics with respect to both its substrate (dihydroorotate) and cofactor (ubiquinone Q6), with values ranging from 5 to 8 nM .

- Selectivity: The compound shows minimal inhibition against a wide panel of kinases (>400), indicating its selective action on DHODH .

In Vitro Studies

In vitro studies have demonstrated brequinar's antiproliferative effects on various cancer cell lines. The following table summarizes key findings from notable studies:

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in several clinical trials and animal models. Notably:

- Phase I Clinical Trials: Administered as an intravenous infusion, this compound demonstrated significant toxicity correlated with uridine depletion and DHODH inhibition. Severe lymphopenia was noted at higher doses (≥600 mg/m²) .

- Animal Studies: In murine models, this compound effectively depleted plasma uridine concentrations by up to 60% within two hours post-administration, followed by a rebound effect after several days .

Case Studies

- Immunosuppressive Effects: A study investigated the impact of this compound on heart, liver, and kidney allograft rejection in rats. Results indicated that the drug significantly reduced rejection rates compared to control groups, suggesting its potential use as an immunosuppressant in transplantation settings .

- Combination Therapy: Research has shown that combining this compound with 5-fluorouracil (5-FU) enhances antitumor activity in specific colon cancer models. The scheduling and concentration of uridine were critical determinants in maximizing therapeutic effects .

Summary of Biological Activity

This compound's biological activity is primarily characterized by its role as a selective inhibitor of DHODH, leading to significant alterations in nucleotide metabolism. Its ability to induce differentiation in cancer cells and suppress immune responses positions it as a promising candidate for further clinical development.

Future Directions:

- Continued exploration of combination therapies involving this compound may enhance its efficacy in treating various malignancies.

- Further studies are warranted to elucidate the long-term effects and safety profile of this compound in diverse patient populations.

This detailed examination underscores the importance of this compound in both oncology and immunology, paving the way for innovative therapeutic strategies.

Eigenschaften

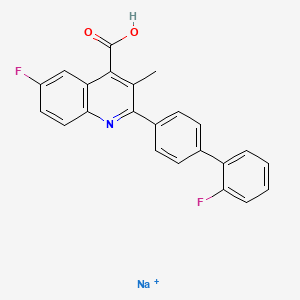

IUPAC Name |

sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOHOALJQOFNTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96187-53-0 (Parent) | |

| Record name | Brequinar sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30242173 | |

| Record name | Brequinar sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-88-6 | |

| Record name | Brequinar sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brequinar sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREQUINAR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.